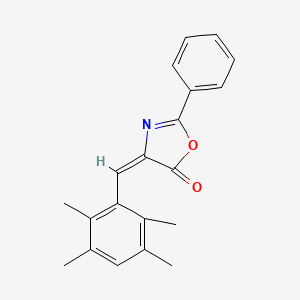![molecular formula C28H42N4O2 B11557107 1,1'-Decane-1,10-diylbis[3-(2,3-dimethylphenyl)urea]](/img/structure/B11557107.png)
1,1'-Decane-1,10-diylbis[3-(2,3-dimethylphenyl)urea]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and urea linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-dimethylphenyl isocyanate with a decylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precision and consistency. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)CARBAMATE
- 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)THIOUREA
Uniqueness
Compared to similar compounds, 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA is unique due to its specific urea linkage and the presence of multiple aromatic rings. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C28H42N4O2 |
|---|---|
分子量 |
466.7 g/mol |
IUPAC 名称 |
1-(2,3-dimethylphenyl)-3-[10-[(2,3-dimethylphenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C28H42N4O2/c1-21-15-13-17-25(23(21)3)31-27(33)29-19-11-9-7-5-6-8-10-12-20-30-28(34)32-26-18-14-16-22(2)24(26)4/h13-18H,5-12,19-20H2,1-4H3,(H2,29,31,33)(H2,30,32,34) |
InChI 键 |
GGVVUYBHVLNRKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCCCCCCCCCNC(=O)NC2=CC=CC(=C2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-chlorophenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11557024.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11557027.png)
![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11557028.png)

![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide](/img/structure/B11557039.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11557040.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11557043.png)
![[3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfamate](/img/structure/B11557056.png)
![2-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11557062.png)
![2-[(4-methylphenyl)amino]-N'-[(1E)-(3-phenoxyphenyl)methylene]acetohydrazide](/img/structure/B11557068.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B11557073.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11557081.png)
![N-[(1E)-3-[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11557083.png)

